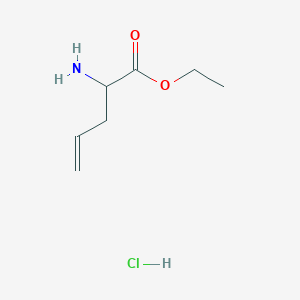
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a pent-4-enoic acid moiety, and an ethyl ester group, all of which contribute to its unique chemical properties. The hydrogen chloride component indicates that the compound is in its hydrochloride salt form, which often enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-Amino-pent-4-enoic acid and ethanol.
Esterification: The (2R)-2-Amino-pent-4-enoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester
Hydrochloride Formation: The resulting ethyl ester is then treated with hydrogen chloride gas to form the hydrochloride salt. This step is typically carried out in an anhydrous solvent, such as diethyl ether, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2R)-2-Amino-pent-4-enoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the pent-4-enoic acid moiety, leading to the formation of epoxides or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are often used.
Major Products Formed
Hydrolysis: (2R)-2-Amino-pent-4-enoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Epoxides or other oxidized derivatives.
科学的研究の応用
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release the active acid form. The double bond in the pent-4-enoic acid moiety can participate in various chemical reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(2R)-2-Amino-pentanoic acid ethyl ester: Lacks the double bond in the pent-4-enoic acid moiety.
(2R)-2-Amino-pent-4-enoic acid methyl ester: Has a methyl ester group instead of an ethyl ester group.
(2R)-2-Amino-pent-4-enoic acid: Lacks the ester group and is present as the free acid.
Uniqueness
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride is unique due to the presence of both the amino group and the double bond in the pent-4-enoic acid moiety, which confer distinct chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
ethyl 2-aminopent-4-enoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H |
InChIキー |
SBIJUSBWWSWRMP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC=C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)

![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
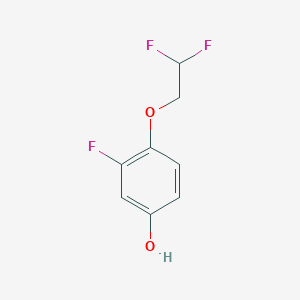
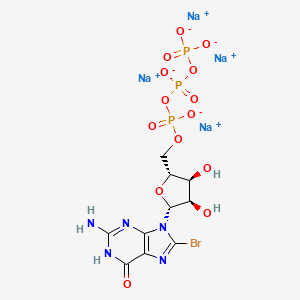



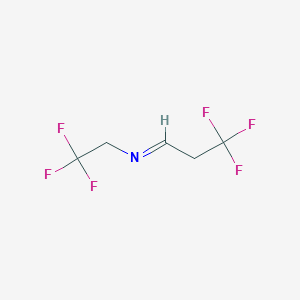
![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
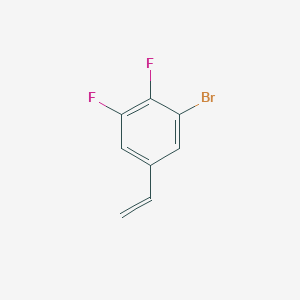
![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)


